N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
“N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C22H20ClN5O. It has an average mass of 405.880 Da and a monoisotopic mass of 405.135651 Da .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of various functional groups can influence its reactivity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the one , highlighting their potential in antitumor, antimicrobial, and other biological activities. For instance, the synthesis and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives showed activity against human breast adenocarcinoma cell line MCF7, indicating mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017). Similarly, novel synthesis approaches have led to the creation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the compound's versatility in chemical synthesis (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Biological Activities
The compound and its derivatives have been evaluated for various biological activities. For example, different molecular conformations and hydrogen bonding patterns of related 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been studied, which exhibit a range of biological activities including analgesic, antibacterial, and anti-inflammatory properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016). Furthermore, compounds incorporating the antipyrine moiety, closely related to the one , have been synthesized and shown to possess antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Imaging and Diagnostic Applications
A novel series of pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714), have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research highlights the compound's relevance in neuroimaging and the diagnosis of neuroinflammation, with potential applications in positron emission tomography (PET) imaging (Damont et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors . For instance, some pyrazolopyrimidine derivatives have been reported to have antiviral, antimicrobial, antitumor, and anti-inflammatory activities .
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes, leading to a disruption in the normal functioning of cells .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS), leading to cellular damage .
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-[[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-13-12-20(26-19-10-8-18(9-11-19)25-15(3)29)28-22(24-13)21(14(2)27-28)16-4-6-17(23)7-5-16/h4-12,26H,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKIVUGVFPMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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